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Method 1: UHPLC-MS/MS with SPE for Fluindapyr and Five
Metabolites

This method enables simultaneous determination of Fluindapyr and its metabolites in a variety of

vegetables and fruits, including cucumber and tomato [1].

Sample Preparation Protocol

Extraction: Homogenize 10.0 g of the prepared sample (cucumber or tomato) with 10 mL of a mixed
extraction solution of acetonitrile/water (9:1, v/v). Vortex for 1 minute and then shake for 10 minutes

[1].
Cleanup: Load the extract onto a pre-conditioned mixed-mode cation exchange (MCX) solid-
phase extraction (SPE) cartridge (60 mg/3 mL) [1].
Elution: Elute the target analytes with 5 mL of a mixture of ethyl acetate/n-hexane/isopropanol
(31:38:31, v/v/v) and methanol. The specific sequence and volume of elution solvents should be
optimized based on the MCX cartridge's protocol [1].

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 1.0 mL of initial mobile phase (e.g., acetonitrile/water mixture) and filter

through a 0.22 μm membrane prior to UHPLC-MS/MS analysis [1].

UHPLC-MS/MS Instrumental Parameters

The following table summarizes the key parameters for instrumental analysis. Specific multiple reaction

monitoring (MRM) transitions must be optimized for each analyte [1].

Table 1: UHPLC-MS/MS Parameters for Fluindapyr and Metabolites
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Parameter Specification

Analytical Column C18 column (e.g., 100 mm × 2.1 mm, 1.8 μm) [1]

Mobile Phase A) Water and B) Acetonitrile, both containing 0.1% formic acid [1]

Gradient Elution Optimized linear gradient from 10% B to 90% B over a runtime of 10 minutes
[1]

Flow Rate 0.3 mL/min [1]

Column
Temperature

40°C [1]

Injection Volume 2 μL [1]

Ionization Mode Electrospray Ionization (ESI), positive mode [1]

Method Validation Data

This method has been rigorously validated for use in complex vegetable and fruit matrices [1].

Table 2: Method Validation Performance for Cucumber and Tomato

Validation Parameter Result

Limit of Quantification (LOQ) 5 μg/kg for all analytes [1]

Recovery (%) 74.2% - 106.3% across the nine tested vegetable and fruit matrices [1]

Precision (RSD%) Intra-day: 1.1% - 9.7%; Inter-day: 2.3% - 11.9% [1]

Linearity R² > 0.995 for all analytes [1]

Method 2: SFC-MS/MS for Enantioselective Determination
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Fluindapyr is a chiral fungicide. This method separates and quantifies its enantiomers, which can exhibit

different degradation behaviors and biological activities in cucumber and tomato [2].

Sample Preparation and SFC-MS/MS Analysis

Extraction: A modified QuEChERS method is typically employed for sample extraction [2].

Instrumental Analysis: Separation is achieved using a Chiralpak IG-3 column (150 mm × 3.0 mm,
3 μm) with supercritical fluid carbon dioxide as the primary mobile phase and a co-solvent (e.g.,

methanol with 0.1% formic acid) [2].
Limit of Quantification (LOQ): The reported LOQ for this enantioselective method is 5 μg/kg [2].

Key Enantioselective Findings

Application of this method revealed that the degradation of Fluindapyr enantiomers is enantioselective in

plant leaves but not in the fruits [2]. Specifically:

In tomato leaves, the R-(-)-enantiomer was preferentially degraded.

In cucumber leaves, the S-(+)-enantiomer was preferentially degraded.
In both cucumber and tomato fruits, no significant enantioselective degradation was observed [2].

Experimental Workflow Diagram

The diagram below illustrates the complete analytical procedure from sample to result.
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Key Application Notes

Metabolite Coverage: Method 1 is comprehensive for the parent compound and its five main

metabolites, which is crucial for total residue assessment and regulatory compliance [1].
Chiral Considerations: Method 2 is essential for detailed environmental fate and toxicity studies, as

enantiomers can differ in their biological activity and degradation pathways [2].
Matrix Effects: The use of SPE cleanup in Method 1 effectively reduces matrix effects in complex

samples like cucumber and tomato, leading to better accuracy and precision compared to methods
without a cleanup step [1].

Speed and Greenness: The SFC-MS/MS method (Method 2) offers a faster analysis time (under 2
minutes for enantiomer separation) and is considered more environmentally friendly due to the

primary use of CO₂ in the mobile phase [2].

Conclusion
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These two protocols provide robust and complementary approaches for determining Fluindapyr in

cucumber and tomato matrices. The UHPLC-MS/MS method with MCX-SPE cleanup is ideal for the

simultaneous monitoring of the parent compound and its metabolites, while the SFC-MS/MS method is

specialized for enantioselective studies. Both methods achieve LOQs of 5 μg/kg, which is sufficient for

monitoring compliance with strict Maximum Residue Limits (MRLs).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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